molecular formula C52H72N8O8 B1677811 Otx-008 CAS No. 286936-40-1

Otx-008

Numéro de catalogue B1677811
Numéro CAS: 286936-40-1
Poids moléculaire: 937.2 g/mol
Clé InChI: VKOZKTMXYPDPOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OTX-008, also known as Calixarene 0118 or PTX008, is a calixarene-based compound and galectin-1 (Gal-1) inhibitor . It has potential anti-angiogenic and antineoplastic activities . It’s currently undergoing a phase I clinical trial .


Molecular Structure Analysis

OTX-008 is a calixarene derivative . Its structure was confirmed by elemental analysis, 1H-NMR spectroscopy, and mass spectrometry . The molecular weight is 937.18 .


Chemical Reactions Analysis

OTX-008 targets galectin-1, at a site distant from the lectin’s carbohydrate-binding site and acts as an allosteric inhibitor of glycan/carbohydrate binding . It has been shown to inhibit agglutination, proliferation, and invasion of cultured cancer cells .


Physical And Chemical Properties Analysis

OTX-008 is a white-to-off-white powder . It is soluble in ethanol . The molecular weight is 937.18 .

Applications De Recherche Scientifique

Specific Scientific Field

Cancer Research

Summary of the Application

OTX-008 has been shown to have antitumor and antiangiogenic effects. It is a non-peptide chemical antagonist designed to bind galectin-1, a protein that may modulate cancer cell proliferation, apoptosis, and tumor angiogenesis .

Methods of Application or Experimental Procedures

OTX-008 was tested on ovarian cells (A2780-1A9) and head and neck cells (SQ20B and SQ-shGAL-1). These cells were injected into female nu/nu athymic mice. When tumors became palpable, the mice were treated with 5-10 mg/kg OTX008 for 3 weeks .

Results or Outcomes

OTX-008 inhibited tumor growth in both 1A9 and SQ20B xenografts after 21 days of treatment. A major decrease in the number of secondary tumors development was observed in SQ20B xenografts. A decrease in galectin-1 expression was seen in treated tumors .

Downregulation of c-MYC

Specific Scientific Field

Oncology

Summary of the Application

OTX-2002, a variant of OTX-008, has been used in clinical trials for its ability to downregulate the expression of c-MYC, a gene implicated in more than 50% of all cancers .

Methods of Application or Experimental Procedures

In the MYCHELANGELO™ I trial, 8 patients with hepatocellular carcinoma (HCC) and other solid tumors associated with the c-MYC gene were treated with OTX-2002 .

Results or Outcomes

All 8 patients treated with OTX-2002 achieved highly specific on-target genomic engagement, intended epigenetic state change, and robust downregulation in the expression of c-MYC .

Antitumor and Antiangiogenic Effects

Specific Scientific Field

Cancer Research

Summary of the Application

OTX-008 has been shown to have antitumor and antiangiogenic effects. It is a non-peptide chemical antagonist designed to bind galectin-1, a protein that may modulate cancer cell proliferation, apoptosis, and tumor angiogenesis .

Methods of Application or Experimental Procedures

OTX-008 was tested on ovarian cells (A2780-1A9) and head and neck cells (SQ20B and SQ-shGAL-1). These cells were injected into female nu/nu athymic mice. When tumors became palpable, the mice were treated with 5-10 mg/kg OTX008 for 3 weeks .

Results or Outcomes

OTX-008 inhibited tumor growth in both 1A9 and SQ20B xenografts after 21 days of treatment. A major decrease in the number of secondary tumors development was observed in SQ20B xenografts. A decrease in galectin-1 expression was seen in treated tumors .

Downregulation of c-MYC

Specific Scientific Field

Oncology

Summary of the Application

OTX-2002, a variant of OTX-008, has been used in clinical trials for its ability to downregulate the expression of c-MYC, a gene implicated in more than 50% of all cancers .

Methods of Application or Experimental Procedures

In the MYCHELANGELO™ I trial, 8 patients with hepatocellular carcinoma (HCC) and other solid tumors associated with the c-MYC gene were treated with OTX-2002 .

Results or Outcomes

All 8 patients treated with OTX-2002 achieved highly specific on-target genomic engagement, intended epigenetic state change, and robust downregulation in the expression of c-MYC .

Safety And Hazards

Safety data sheets suggest that OTX-008 should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . In case of inhalation, it is advised to move the person to fresh air .

Orientations Futures

OTX-008 has shown promising results in preclinical studies and is currently undergoing a phase I clinical trial . It has been found to inhibit tumor growth and induce tumor vessel normalization in human head and neck squamous cell carcinoma models . These findings suggest that targeting galectin-1, e.g., by OTX-008, may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVAQQNDZCZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2,2',2'',2'''-(pentacyclo(19.3.1.13,7.19,13.115,19)octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrayltetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)-

CAS RN

286936-40-1
Record name OTX-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OTX-008
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTX-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Otx-008
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Otx-008
Reactant of Route 3
Reactant of Route 3
Otx-008
Reactant of Route 4
Reactant of Route 4
Otx-008
Reactant of Route 5
Reactant of Route 5
Otx-008
Reactant of Route 6
Reactant of Route 6
Otx-008

Citations

For This Compound
42
Citations
E Raymond, L Astrorgue-Xerri, M Serova… - Galectins and …, 2012 - ACS Publications
… This trial will investigate several dose level of OTX-008 looking at pharmacokinetic and pharmacodynamic parameters in human. In this study, OTX-008 is administered subcutaneously …
Number of citations: 4 pubs.acs.org
L Astorgues-Xerri, A Tijeras-Raballand, ME Riveiro… - Cancer Research, 2012 - AACR
… OTX-008 is a non-peptide chemical antagonist designed to bind galectin-1. We previously showed that OTX-008 … and antiangiogenic activities of OTX-008 in xenograft models are …
Number of citations: 1 aacrjournals.org
H Goett, M Kolodziej, J Pons-Kühnemann… - Neuro …, 2019 - ncbi.nlm.nih.gov
… OTX-008 has an antiproliferative effect on various tumors in vitro and in vivo. However, the effect of OTX-008 … to investigate the antiproliferative effects of OTX-008 on U87-MG and A172 …
Number of citations: 1 www.ncbi.nlm.nih.gov
K Rezai, S Durand, N Lachaux, E Raymond, P Herait… - Cancer Research, 2013 - AACR
… OTX-008, a synthetic calixarene molecule, binds directly to galectin-1 and induces a conformation change in reduces galectin-1 binding to carbohydrates. In vitro pharmacodynamic …
Number of citations: 7 aacrjournals.org
MC Trotta, F Petrillo, C Gesualdo, S Rossi, AD Corte… - Molecules, 2022 - mdpi.com
Diabetic retinopathy (DR) is a neurovascular disease characterized by the reduction of retina integrity and functionality, as a consequence of retinal pigment epithelial cell fibrosis. …
Number of citations: 4 www.mdpi.com
NA Koonce, RJ Griffin, RPM Dings - International Journal of Molecular …, 2017 - mdpi.com
Galectin-1 is a hypoxia-regulated protein and a prognostic marker in head and neck squamous cell carcinomas (HNSCC). Here we assessed the ability of non-peptidic galectin-1 …
Number of citations: 40 www.mdpi.com
L Astorgues-Xerri, ME Riveiro, M Serova… - Cancer Research, 2012 - AACR
… OTX-008 is a non-peptide chemical antagonist designed to bind galectin-1. We previously showed that OTX-008 … Our findings show that OTX-008 mechanism of action involves galectin-…
Number of citations: 0 aacrjournals.org
N Al-Obaidi, S Mohan, S Liang, Z Zhao… - The FASEB …, 2019 - ncbi.nlm.nih.gov
… In addition, inhibition of Gal-1 by OTX-008 showed significant decrease in p-Akt/AP4 and … Inhibition of Gal-1 by OTX-008 blocks activation of Akt and prevents accumulation of Gal-1, …
Number of citations: 36 www.ncbi.nlm.nih.gov
Z Bomzon, C Wenger, HK Hershkovich… - Neuro …, 2019 - academic.oup.com
… OTX-008 has an antiproliferative effect on various tumors in vitro and in vivo. However, the effect of OTX-008 … to investigate the antiproliferative effects of OTX-008 on U87-MG and A172 …
Number of citations: 3 academic.oup.com
M Zucchetti, K Bonezzi, R Frapolli, F Sala… - Cancer chemotherapy …, 2013 - Springer
… selected reaction monitoring mode following the transition of OTX-008 at m/z 313.4 > 298.4. … OTX-008 was measured in tumor using the same HPLC–MS/MS conditions reported for the …
Number of citations: 39 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.